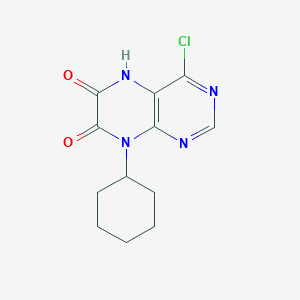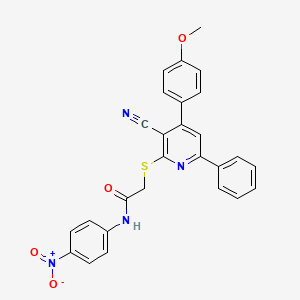![molecular formula C32H34N4O2 B11784138 N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide) CAS No. 192193-79-6](/img/structure/B11784138.png)
N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide): is a complex organic compound that features a bipyridine core substituted with tert-butyl groups and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as the terminal reductant.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Formation of Benzamide Functionalities: The benzamide functionalities are introduced through condensation reactions between the bipyridine core and 4-(tert-butyl)benzoic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amines derived from the reduction of benzamide functionalities.
Substitution: Substituted bipyridine derivatives with various functional groups replacing the tert-butyl groups.
Scientific Research Applications
Chemistry
In chemistry, N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used as catalysts in various organic reactions .
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its ability to form stable complexes with metals makes it a useful tool in bioinorganic chemistry .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The bipyridine core is known for its ability to interact with DNA and proteins, making it a promising scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) involves its ability to form stable complexes with metal ions. The bipyridine core acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar bipyridine core with tert-butyl groups but lacks the benzamide functionalities.
N-tert-butyl-4-aminobenzamide: Contains the benzamide functionality but lacks the bipyridine core.
4,4’-Di-tert-butyl-2,2’-bipyridine-6-N-cyanocarboxamidine: A derivative with additional functional groups on the bipyridine core.
Uniqueness
N,N’-([2,2’-Bipyridine]-6,6’-diyl)bis(4-(tert-butyl)benzamide) is unique due to the combination of the bipyridine core and benzamide functionalities, which provide it with distinct chemical and physical properties. This combination allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
192193-79-6 |
|---|---|
Molecular Formula |
C32H34N4O2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[6-[6-[(4-tert-butylbenzoyl)amino]pyridin-2-yl]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C32H34N4O2/c1-31(2,3)23-17-13-21(14-18-23)29(37)35-27-11-7-9-25(33-27)26-10-8-12-28(34-26)36-30(38)22-15-19-24(20-16-22)32(4,5)6/h7-20H,1-6H3,(H,33,35,37)(H,34,36,38) |
InChI Key |
QLEOQVZSJDXISF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C3=NC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)


![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)
![4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11784089.png)




![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)
